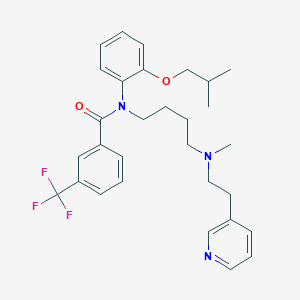

N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide

Übersicht

Beschreibung

SL-870495 ist ein niedermolekulares Medikament, das als Kalziumkanalblocker wirkt. Es wurde ursprünglich von Sanofi für die potenzielle Behandlung von Angina pectoris entwickelt . Die Verbindung wirkt durch Blockierung spannungsgesteuerter Kalziumkanäle, die eine entscheidende Rolle in verschiedenen physiologischen Prozessen spielen, darunter Muskelkontraktion und Neurotransmitterfreisetzung .

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für SL-870495 sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung ein kleines Molekül mit der Summenformel C30H36F3N3O2 ist . Industrielle Produktionsmethoden umfassen typischerweise mehrstufige organische Synthesen, Reinigung und Qualitätskontrollprozesse, um die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

SL-870495 unterliegt verschiedenen chemischen Reaktionen, wobei seine Rolle als Kalziumkanalblocker im Vordergrund steht. Die Verbindung kann an folgenden Reaktionen beteiligt sein:

Oxidations- und Reduktionsreaktionen: Diese Reaktionen können die funktionellen Gruppen am Molekül verändern, was sich möglicherweise auf seine Aktivität auswirkt.

Substitutionsreaktionen: Diese Reaktionen können die Molekülstruktur verändern, indem bestimmte Atome oder Gruppen durch andere ersetzt werden.

Hydrolyse: Diese Reaktion kann die Verbindung unter bestimmten Bedingungen in kleinere Fragmente zerlegen.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und saure oder basische Bedingungen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide exhibit significant anticancer activity. For example, compounds evaluated by the National Cancer Institute (NCI) demonstrated antimitotic activity against various human tumor cells, suggesting that this compound may also possess similar properties .

Potential Therapeutic Applications

- Cancer Treatment : Given its potential anticancer properties, this compound could be developed as a novel chemotherapeutic agent targeting specific cancer types.

- Calcium Channel Blockade : Preliminary studies suggest that it may act as a calcium channel blocker, which could have implications for cardiovascular therapies .

- Antimicrobial Activity : Similar compounds have shown promise in antimicrobial applications, indicating potential for further exploration in this area .

Case Study 1: Antitumor Activity Assessment

In a study assessing the efficacy of related compounds, researchers found that certain derivatives exhibited significant growth inhibition in cancer cell lines with GI50 values indicating potent activity. This suggests that this compound could be similarly effective .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various derivatives of benzamide compounds to establish correlations between structural modifications and biological activity. The findings highlighted the importance of the isobutoxy and trifluoromethyl groups in enhancing biological efficacy .

Wirkmechanismus

SL-870495 exerts its effects by blocking voltage-gated calcium channels (VDCCs). These channels are essential for the influx of calcium ions into cells, which is crucial for various cellular functions. By inhibiting these channels, SL-870495 reduces calcium ion entry, leading to decreased muscle contraction and neurotransmitter release . This mechanism is particularly beneficial in conditions like angina pectoris, where reducing cardiac muscle contraction can alleviate symptoms.

Vergleich Mit ähnlichen Verbindungen

SL-870495 ist in seiner spezifischen Struktur und seinem Wirkmechanismus als Kalziumkanalblocker einzigartig. Ähnliche Verbindungen umfassen andere Kalziumkanalblocker wie:

Verapamil: Wird zur Behandlung von Bluthochdruck und Angina eingesetzt.

Diltiazem: Wird ebenfalls zur Behandlung von Bluthochdruck und Angina eingesetzt, jedoch mit einer anderen chemischen Struktur.

Nifedipin: Wird hauptsächlich zur Behandlung von Bluthochdruck und Angina eingesetzt, mit einem unterschiedlichen Wirkmechanismus.

Im Vergleich zu diesen Verbindungen bietet SL-870495 eine einzigartige Molekülstruktur und eine spezifische Zielsetzung von VDCCs, die möglicherweise eindeutige therapeutische Vorteile bieten .

Biologische Aktivität

N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, often utilizing advanced organic chemistry techniques. The key intermediates include derivatives of 4-trifluoromethylbenzoyl and pyridinyl groups, which are crucial for enhancing the biological efficacy of the final product.

The compound is believed to exhibit its biological activity through various mechanisms, including:

- Enzyme Inhibition : Similar compounds with trifluoromethyl groups have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neuropharmacology .

- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antibacterial activity against pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

Pharmacological Studies

Research has indicated that derivatives of similar structures can act as effective enzyme inhibitors and antimicrobial agents. For instance, studies have shown that certain hydrazinecarboxamide derivatives exhibit moderate inhibition against AChE and BuChE, with IC50 values ranging from 27.04 to 106.75 µM .

Case Studies

-

Enzyme Inhibition Study :

- A study evaluated the inhibition capacity of various compounds against AChE and BuChE. The results indicated that some derivatives exhibited lower IC50 values than the clinically used drug rivastigmine, suggesting potential for further development as therapeutic agents in treating Alzheimer's disease .

- Antimicrobial Efficacy :

Data Summary

Eigenschaften

Molekularformel |

C30H36F3N3O2 |

|---|---|

Molekulargewicht |

527.6 g/mol |

IUPAC-Name |

N-[2-(2-methylpropoxy)phenyl]-N-[4-[methyl(2-pyridin-3-ylethyl)amino]butyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C30H36F3N3O2/c1-23(2)22-38-28-14-5-4-13-27(28)36(29(37)25-11-8-12-26(20-25)30(31,32)33)18-7-6-17-35(3)19-15-24-10-9-16-34-21-24/h4-5,8-14,16,20-21,23H,6-7,15,17-19,22H2,1-3H3 |

InChI-Schlüssel |

LPCUTEJHSDDQRI-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=CC=C1N(CCCCN(C)CCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Kanonische SMILES |

CC(C)COC1=CC=CC=C1N(CCCCN(C)CCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SL-870495; SL 870495; SL870495. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.